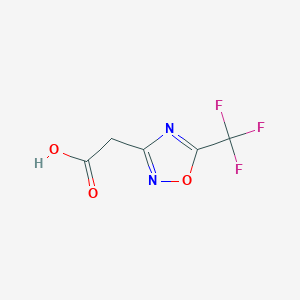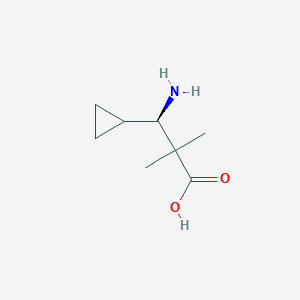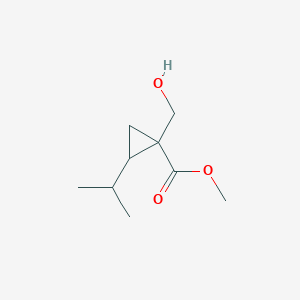
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate is a cyclopropane derivative with a unique structure that includes a hydroxymethyl group and an isopropyl group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an isopropyl-substituted alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. Continuous flow reactors and advanced catalytic systems are employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 1-(Carboxymethyl)-2-isopropylcyclopropane-1-carboxylate.
Reduction: 1-(Hydroxymethyl)-2-isopropylcyclopropane-1-methanol.
Substitution: Various ethers or esters depending on the substituent used.
Aplicaciones Científicas De Investigación
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate: Lacks the isopropyl group, making it less sterically hindered.
Methyl 2-isopropylcyclopropane-1-carboxylate: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding.
Methyl 1-(hydroxymethyl)-2-methylcyclopropane-1-carboxylate: Has a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
Uniqueness
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate is unique due to the combination of its hydroxymethyl and isopropyl groups, which provide a balance of steric hindrance and hydrogen bonding capability. This makes it a versatile compound for various applications in synthesis and research.
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
methyl 1-(hydroxymethyl)-2-propan-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-6(2)7-4-9(7,5-10)8(11)12-3/h6-7,10H,4-5H2,1-3H3 |
Clave InChI |
CNCJOHKZDMRCIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CC1(CO)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B12972505.png)
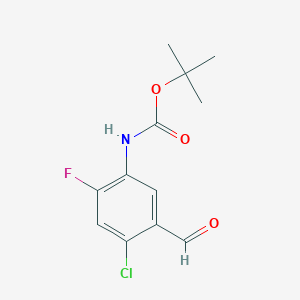

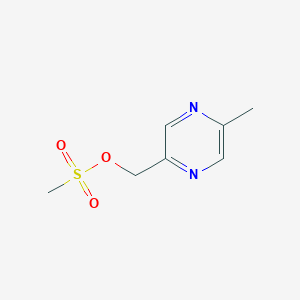
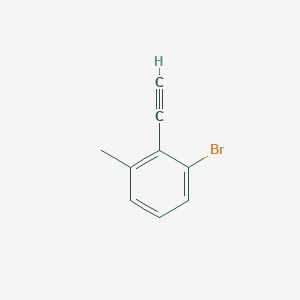


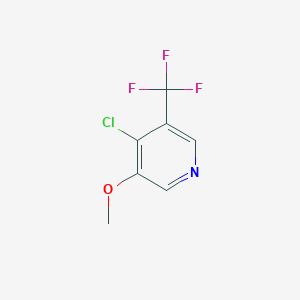
![6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12972543.png)
![N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B12972550.png)

